
Ribociclib
Overview
Description
Ribociclib is a selective cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. This compound was developed by Novartis and Astex Pharmaceuticals and received approval from the United States Food and Drug Administration in March 2017 .
Preparation Methods
The synthesis of Ribociclib involves several key steps:
Halogenation: N,N-dimethyl-2-carbonyl-propanamide is halogenated to form N,N-dimethyl-1-halo-2-carbonyl-propanamide.
Substitution: The halogenated intermediate reacts with malononitrile to produce N,N-dimethyl-1,1-dicyano-3-carbonyl-butyramide.
Cyclization: This intermediate undergoes cyclization to form 2-methoxy-5-(N,N-dimethyl-formamido)-3-pyrrylformonitrile.
Chemical Reactions Analysis
Route 1: Traditional Nucleophilic Substitution and Cyclization
- Nucleophilic Aromatic Substitution :
A trihalogenopyrimidine reacts with cyclopentylamine under alkaline conditions to form a pyrimidine intermediate . - Sonogashira Coupling :
The intermediate undergoes palladium-catalyzed coupling with an alkyne to introduce a pyrrole ring . - Oxidation :
Manganese dioxide oxidizes the hydroxyl group to a carbonyl . - Amidation :
Sodium cyanide facilitates amidation with dimethylamine .
Limitations : Requires noble metal catalysts (e.g., Pd) and toxic reagents (e.g., NaCN), complicating scalability .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism via oxidation and conjugation :
Phase I Metabolism
- CYP3A4-Mediated N-Demethylation : Produces metabolite M4 (LEQ803), contributing to 19.8% of total exposure .
- FMO3-Mediated N-Hydroxylation : Generates metabolite M13 (CCI284), accounting for 21.6% of exposure .
Phase II Metabolism
- Glucuronidation : Forms metabolite M1 (secondary glucuronide), representing 7.78% of total radioactivity .
- Sulfation and Acetylation : Minor pathways observed in vitro .
Enzyme | Reaction Type | Major Metabolite | % Exposure |
---|---|---|---|
CYP3A4 | N-Demethylation | M4 (LEQ803) | 19.8 |
FMO3 | N-Hydroxylation | M13 (CCI284) | 21.6 |
UGT1A1 | Glucuronidation | M1 | 7.78 |
Note : this compound itself constitutes 43.5% of circulating drug-derived entities .
Degradation Reactions
This compound succinate degrades under oxidative and hydrolytic conditions:
Oxidative Degradation
- Photolysis : Forms N-oxide derivatives under UV light .
- Auto-oxidation : Generates hydroxylated byproducts in the presence of peroxides .
Hydrolytic Degradation
- Acidic Conditions : Stable at pH 1–4 but degrades at pH >7 via amide bond cleavage .
- Alkaline Conditions : Rapid hydrolysis of the pyrrolopyrimidine ring .
Stability : this compound succinate exhibits low aqueous solubility (0.3 mg/mL at pH 7.5) but high solubility in acidic media (>2.4 mg/mL at pH 4.5) .
Salt Formation and Solubility
This compound is formulated as a succinate salt to enhance bioavailability:
- Reaction : this compound free base + succinic acid → this compound succinate .
- Solubility : The salt improves solubility in intestinal fluids (2.2 mg/mL at pH 5.0) .
Drug-Excipient Interactions
Scientific Research Applications
Ribociclib has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: this compound is employed in research on cell proliferation and cancer biology.
Medicine: It is extensively used in clinical trials and studies for the treatment of breast cancer and other solid tumors.
Industry: This compound is used in the pharmaceutical industry for the development of targeted cancer therapies
Mechanism of Action
Ribociclib exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Ribociclib is often compared with other cyclin-dependent kinase inhibitors such as Palbociclib and Abemaciclib. While all three compounds target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, they differ in their pharmacokinetic profiles and side effect profiles:
Palbociclib: Known for its dose-proportional pharmacokinetics and higher risk of neutropenia.
Abemaciclib: Exhibits a clear exposure-efficacy relationship and has active metabolites that contribute to its effects.
This compound: Notable for its manageable tolerability profile and effectiveness in combination with other therapies
These differences highlight the unique properties of this compound, making it a valuable option in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer.
Biological Activity
Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.
This compound exerts its antitumor effects by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression from the G1 to the S phase. The dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common feature in various cancers, leading to uncontrolled cell proliferation. By blocking these kinases, this compound effectively induces cell cycle arrest and apoptosis in tumor cells, particularly those with HR+ characteristics .
Phase Trials Overview
This compound has been evaluated in multiple clinical trials, including Phase I, II, and III studies. The following table summarizes key findings from these trials:
Real-World Evidence
The BrasiLEEira study provided real-world evidence supporting the efficacy of this compound combined with aromatase inhibitors in a broader patient population. In this study, 76 patients were evaluated, revealing a PFS rate of 77.6% after one year of treatment. Notably, dose reductions occurred in 37.7% of cases primarily due to neutropenia .
Comparative Studies
Research comparing this compound with other CDK4/6 inhibitors such as palbociclib has indicated that both agents have similar mechanisms but may differ in potency and side effect profiles. A study examining T47D and MCF7 cell lines demonstrated that both this compound and palbociclib reduced phosphorylation of Rb protein in a dose-dependent manner, suggesting comparable biological activity .
Safety Profile
The safety profile of this compound has been extensively documented across clinical trials and real-world studies. Common adverse events include:
- Neutropenia : Reported in up to 68% of patients.
- Hepatotoxicity : Abnormal liver enzymes were noted in some cases.
- Cardiac Events : There is an observed risk of QT prolongation; hence cardiac monitoring is recommended during treatment .
Case Studies
In a retrospective analysis involving 305 patients treated with this compound plus aromatase inhibitors or fulvestrant, the overall response rate was recorded at 51.4%, with a median PFS of 19.3 months. Notably, patients receiving this compound as first-line therapy exhibited longer PFS compared to those treated later in their disease course .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for ribociclib's selective inhibition of CDK4/6 in HR+/HER2- breast cancer, and how do preclinical models validate its therapeutic potential?
this compound selectively targets cyclin-dependent kinases 4 and 6 (CDK4/6), inducing G1 phase cell cycle arrest by preventing phosphorylation of the retinoblastoma (Rb) protein. Preclinical models, including xenografts with Rb-positive tumors, demonstrate dose-dependent tumor growth inhibition and synergy with endocrine therapies like letrozole. Researchers should validate this compound's mechanism using Rb-proficient cell lines and compare efficacy in Rb-deficient models to confirm target specificity .
Q. How do phase 3 trials (e.g., MONALEESA-7, NATALEE) inform this compound dosing schedules and combination strategies in early and advanced breast cancer?
MONALEESA-7 (NCT02278120) established the 600 mg/day dose (3 weeks on, 1 week off) with letrozole in premenopausal advanced breast cancer, showing a 29% reduction in death risk (HR = 0.71) . NATALEE (NCT03701334) adopted a 400 mg/day continuous dose with NSAIs in early-stage disease to improve tolerability while maintaining efficacy (25% recurrence risk reduction) . Researchers designing trials should consider patient population (early vs. advanced), treatment duration, and toxicity thresholds when selecting doses .
Q. What pharmacokinetic (PK) principles guide this compound dosing in patients with renal impairment?
Population PK analyses (n=1,658) showed no clinically relevant exposure changes (AUC, Cmax) in mild/moderate renal impairment (eGFR ≥30 mL/min). However, severe impairment (eGFR <30 mL/min) requires dose reduction to 200 mg/day due to limited data in cancer patients. Trials should stratify renal function using Cockcroft-Gault formulas and monitor steady-state trough concentrations (Ctrough) to ensure therapeutic levels .
Advanced Research Questions
Q. How can conflicting efficacy data between this compound monotherapy and combination regimens be reconciled across subgroups (e.g., premenopausal vs. postmenopausal patients)?
MONALEESA-7 reported a 42-month OS rate of 70.2% with this compound + NSAI in premenopausal patients , while MONALEESA-3 showed 57.8% OS in postmenopausal cohorts . Subgroup analyses suggest menopausal status influences endocrine therapy metabolism (e.g., tamoxifen vs. aromatase inhibitors). Researchers should stratify trials by menopausal status, measure estrogen levels, and adjust endocrine partner drugs to account for metabolic variability .
Q. What statistical methodologies optimize analysis of survival endpoints in this compound trials with crossover or subsequent therapies?
The rank-preserving structural failure time (RPSFT) model and inverse probability of censoring weights (IPCW) adjust for crossover effects in OS analyses. For example, in MONALEESA-3, 73.2% of placebo patients received subsequent CDK4/6 inhibitors, necessitating IPCW to isolate this compound's true survival benefit (HR = 0.72, p=0.00455) . Pre-specified sensitivity analyses (e.g., accelerated failure time models) are critical to validate robustness .
Q. How do population PK models address this compound's drug-drug interactions (DDIs) with CYP3A4 modulators?
this compound is a CYP3A4 substrate and inhibitor. Population PK simulations recommend avoiding strong CYP3A4 inducers (e.g., rifampin) and reducing this compound dose by 50% with moderate inhibitors (e.g., fluconazole). In trials, use therapeutic drug monitoring (TDM) and Bayesian forecasting to individualize doses when co-administering CYP3A4 modulators .
Q. What experimental designs best evaluate this compound's synergy with novel endocrine therapies to overcome CDK4/6 resistance?
Preclinical models combining this compound with PI3K/mTOR inhibitors (e.g., alpelisib) show restored Rb phosphorylation control. Researchers should employ in vitro resistance induction assays (e.g., long-term this compound exposure in MCF-7 cells) and validate findings in patient-derived xenografts (PDXs) with Rb-E2F pathway genomic profiling .
Q. Methodological Considerations Table
Properties
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXHGRAEPCAFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021027 | |
Record name | Ribociclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |
Record name | Ribociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1211441-98-3 | |
Record name | Ribociclib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribociclib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribociclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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